Bienvenue dans la boutique en ligne BenchChem!

(S)-(1-Allylpyrrolidin-2-yl)methanamine

Dopamine D2 receptor PET radiotracer Structure-activity relationship

(S)-(1-Allylpyrrolidin-2-yl)methanamine (CAS 66411-51-6) is a chiral pyrrolidine-based primary amine with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol. It is a key intermediate in the multistep synthesis of [¹⁸F]Fallypride, a high-affinity dopamine D₂/D₃ receptor antagonist used as a positron emission tomography (PET) radiotracer for neuroimaging.

Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23
CAS No. 66411-51-6
Cat. No. B1145873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(1-Allylpyrrolidin-2-yl)methanamine
CAS66411-51-6
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23
Structural Identifiers
SMILESC=CCN1CCCC1CN
InChIInChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-(1-Allylpyrrolidin-2-yl)methanamine CAS 66411-51-6: Chiral D2 PET Tracer Intermediate


(S)-(1-Allylpyrrolidin-2-yl)methanamine (CAS 66411-51-6) is a chiral pyrrolidine-based primary amine with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . It is a key intermediate in the multistep synthesis of [¹⁸F]Fallypride, a high-affinity dopamine D₂/D₃ receptor antagonist used as a positron emission tomography (PET) radiotracer for neuroimaging [1]. The compound features a stereogenic center at the pyrrolidine 2-position, an allyl substituent on the ring nitrogen, and a free aminomethyl group that serves as the point of conjugation to the benzamide pharmacophore. Commercially, the compound is typically supplied at 95–98% purity, stabilized with 4-tert-butylcatechol (TBC) to prevent allyl group polymerization, and requires storage under inert gas at 2–8°C .

Why Generic (S)-1-Alkyl-2-aminomethylpyrrolidine Analogs Cannot Replace CAS 66411-51-6 in D₂/D₃ Radiotracer Programs


The identity of the N-alkyl substituent on the pyrrolidine ring directly governs the affinity of the resulting benzamide ligand for dopamine D₂/D₃ receptors. A systematic head-to-head study demonstrated that replacing the ethyl group of the parent antagonist FPMB with an allyl moiety increases D₂ receptor binding affinity by nearly an order of magnitude (Ki = 0.03 nM for allyl vs. 0.26 nM for ethyl) [1]. The n-propyl analog achieved only a ~5-fold improvement, while the iso-butyl derivative, despite being more lipophilic (logKw = 2.52 vs. 2.43 for allyl), exhibited lower affinity [1]. Additionally, the (S)-configuration is essential; the (R)-enantiomer is functionally distinct and cannot serve as a drop-in replacement for stereospecific receptor binding. Therefore, substituting (S)-(1-Allylpyrrolidin-2-yl)methanamine with any other N-substituted or enantiomeric analog will result in a structurally different final benzamide with predictably altered—and likely inferior—receptor binding characteristics.

Quantitative Differentiation Evidence for (S)-(1-Allylpyrrolidin-2-yl)methanamine Against Closest Analogs


N-Allyl Substituent Confers ~8.7-Fold Higher D₂ Receptor Affinity vs. N-Ethyl Parent (FPMB)

In a direct head-to-head comparison of five N-alkyl pyrrolidine analogs, the allyl-substituted final benzamide ([¹⁸F]Fallypride, derived from (S)-(1-Allylpyrrolidin-2-yl)methanamine) exhibited a Ki of 0.03 nM at the dopamine D₂ receptor, representing an approximately 8.7-fold improvement in binding affinity compared to the ethyl-substituted parent compound FPMB, which had a Ki of 0.26 nM [1]. The n-propyl analog demonstrated only a ~5-fold improvement over the ethyl baseline [1].

Dopamine D2 receptor PET radiotracer Structure-activity relationship

Allyl Derivative Balances Lipophilicity for Optimal Brain Uptake vs. Higher logKw N-Alkyl Analogs

Among five N-alkyl derivatives (n-propyl, iso-propyl, allyl, n-butyl, iso-butyl) tested against the ethyl parent FPMB, the allyl derivative exhibited an apparent lipophilicity of logKw = 2.43, which is intermediate between the most lipophilic iso-butyl analog (logKw = 2.52) and the less lipophilic n-propyl analog [1]. All five derivatives showed higher lipophilicity than the ethyl parent [1]. The allyl derivative's lipophilicity was associated with high brain uptake in PET imaging studies (0.10% injected dose/cc in cebus monkey), suggesting that logKw ~2.4 represents a near-optimal balance for blood-brain barrier penetration without incurring excessive non-specific binding that can plague more lipophilic analogs [1].

Lipophilicity Blood-brain barrier penetration Non-specific binding

In Vivo Striatal Uptake of Fallypride (Allyl Derivative) Reaches 2.5% ID/g with Striatal/Cerebellar Ratio of 122 at 120 min in Rats

[¹⁸F]Fallypride, synthesized using (S)-(1-Allylpyrrolidin-2-yl)methanamine as the chiral amine building block, demonstrated high striatal uptake of up to 2.5% injected dose per gram in rats, with striatal-to-cerebellar (target-to-background) ratios of 17, 42, 63, and 122 at 30, 60, 90, and 120 min post-injection, respectively [1]. In rhesus monkeys, striatal uptake reached 0.04–0.06% ID/cc with striata/cerebellum ratios of 3.0, 5.0, and 8.0 at 14, 35, and 70 min post-injection [1]. These high and increasing striatal/cerebellar ratios with time indicate sustained specific binding and efficient clearance of non-specifically bound tracer from reference regions, a hallmark of an effective PET radioligand.

In vivo PET imaging Striatal uptake Target-to-background ratio

Stereoconservative Synthesis from L-Prolinamide Achieves 50% Overall Yield for (S)-1-Allyl-2-aminomethylpyrrolidine

A dedicated preparative method for (S)-1-Allyl-2-aminomethylpyrrolidine (CAS 66411-51-6) starting from L-prolinamide via allylation and reduction was reported to achieve an overall yield of 50% [1]. In comparison, a broader patent method (US 5,300,660A) for 1-substituted 2-aminomethylpyrrolidines reported a 48% yield from L-proline for the (S)-1-allyl derivative (6.2 g isolated, 99.8% purity by GLC) with optical purity ≥95% [2]. The earlier art (Ravizza, GB 2,014,990) for the 1-ethyl analog reported only ca. 35% yield from proline as crude amine [2].

Asymmetric synthesis Chiral intermediate Process chemistry

Commercial Supply: 95–98% Purity (Stabilized with TBC) Ensures Reproducible Coupling Efficiency in GMP Radiosynthesis

Commercially available (S)-(1-Allylpyrrolidin-2-yl)methanamine (CAS 66411-51-6) is supplied at 95% minimum purity (stabilized with TBC) or 98% purity (stabilized with TBC) , with recommended storage under inert gas at 2–8°C. The TBC stabilizer prevents radical-induced polymerization of the allyl group during storage. The subsequent tosylate precursor for [¹⁸F]Fallypride radiosynthesis ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide) is then produced by coupling this amine to the activated benzoic acid derivative [1]. Radiochemical yields of 20–40% (EOS/EOB, decay-corrected) with specific activities of 900–1,700 Ci/mmol were achieved using this tosylate precursor in a one-step nucleophilic [¹⁸F]fluorination [1].

Quality control Radiosynthesis precursor GMP compliance

Optimal Procurement Scenarios for (S)-(1-Allylpyrrolidin-2-yl)methanamine in Neuroimaging and Medicinal Chemistry Programs


GMP-Compliant Precursor Synthesis for Automated [¹⁸F]Fallypride Production

(S)-(1-Allylpyrrolidin-2-yl)methanamine is the essential chiral amine building block for preparing the tosylate labeling precursor, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide, used in the one-step nucleophilic [¹⁸F]fluorination to produce [¹⁸F]Fallypride at 20–40% radiochemical yield with specific activities of 900–1,700 Ci/mmol [1]. PET centers and radiopharmacies performing human D₂/D₃ receptor imaging studies require multi-gram quantities of this intermediate with batch-to-batch consistency in purity (≥95%) and enantiomeric excess to ensure reproducible precursor synthesis and regulatory compliance. The allyl group's unique contribution to the final tracer's sub-nanomolar D₂ affinity (Ki = 0.03 nM [1]) makes this specific intermediate irreplaceable by any other N-alkyl analog for fallypride production.

Structure-Activity Relationship (SAR) Exploration of N-Alkyl Benzamide D₂/D₃ Ligands

Medicinal chemistry programs investigating dopamine D₂/D₃ receptor pharmacology use (S)-(1-Allylpyrrolidin-2-yl)methanamine as the reference N-allyl building block against which other N-substituents (ethyl, n-propyl, iso-propyl, n-butyl, iso-butyl) are systematically compared. The documented binding data—where the allyl group confers the largest affinity enhancement (Ki 0.03 nM, ~8.7-fold over ethyl) among five tested N-alkyl substituents [1]—provides a quantitative benchmark for evaluating novel substituents. The free aminomethyl group allows facile conjugation to diverse benzoic acid derivatives, enabling libraries of candidate benzamide ligands to be generated from a common chiral amine scaffold. Procurement of the (S)-enantiomer in high optical purity (≥95% ee) is mandatory, as the (R)-enantiomer yields benzamides with different receptor binding properties [2].

Preclinical Neuroimaging Pharmacology and D₂/D₃ Receptor Occupancy Studies

Research groups conducting preclinical PET imaging studies in rodent and non-human primate models procure this intermediate to synthesize [¹⁸F]Fallypride or [¹¹C]Fallypride for receptor occupancy measurements. The high striatal uptake (up to 2.5% ID/g in rats) and excellent striatal-to-cerebellar ratios (reaching 122 at 120 min post-injection [1]) enable detection of extrastriatal D₂/D₃ receptors, which is critical for studying dopaminergic dysfunction in models of schizophrenia, Parkinson's disease, and addiction. The intermediate's established process chemistry (48–50% yield [3]) supports cost-effective in-house precursor production at academic radiochemistry facilities.

Stereoconservative Synthesis of Substituted Benzamide Antipsychotics and Antiemetics

Beyond PET tracer applications, the patent literature (US 5,300,660A) establishes that (S)-1-substituted-2-aminomethylpyrrolidines, including the 1-allyl derivative, serve as key intermediates in the manufacturing of antipsychotics and antiemetics of the substituted benzamide type [2]. The stereoconservative synthetic route from L-proline ensures the (S)-configuration is retained with ≥95% optical purity throughout the O,N-dialkylation, aminolysis, and reduction steps [2]. Pharmaceutical process chemists sourcing this intermediate for drug substance synthesis benefit from the well-characterized distillation parameters (bp 26–27°C/0.6 mm Hg) and established analytical benchmarks (99.8% purity by GLC [2]).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(1-Allylpyrrolidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.